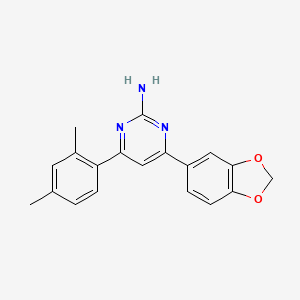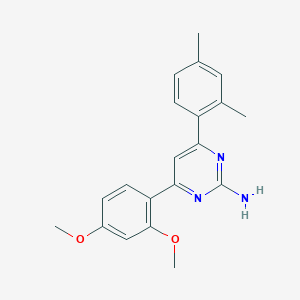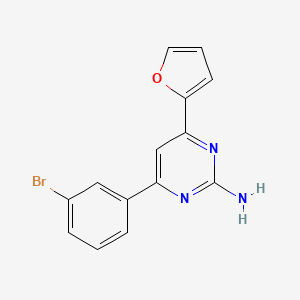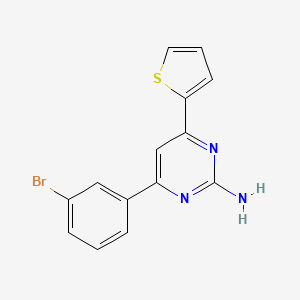
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, commonly referred to as 4-BFPP, is a synthetic molecule with a wide range of applications in the fields of organic chemistry, medicinal chemistry, and materials science. This molecule is of particular interest due to its unique combination of electron-donating and electron-withdrawing substituents, which make it a useful tool for the synthesis of a variety of compounds.
科学研究应用
4-BFPP has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, such as pyrimidines, pyridines, and quinolines. It has also been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 4-BFPP has been used as a reagent in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and nucleosides.
作用机制
The mechanism of action of 4-BFPP is not well understood. However, it is believed that the electron-donating and electron-withdrawing substituents on the molecule interact with one another to give the molecule a unique reactivity profile. This reactivity profile allows the molecule to react with a variety of substrates, such as aldehydes, ketones, and alkyl halides, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BFPP are not well understood. However, studies have shown that 4-BFPP has the potential to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This inhibition could potentially lead to an increase in acetylcholine levels, which could have a variety of effects on the body, including increased alertness and improved cognitive function.
实验室实验的优点和局限性
4-BFPP has several advantages for lab experiments. It is a commercially available compound, so it is readily accessible and relatively inexpensive. It is also a relatively stable compound, so it can be stored for long periods of time without degradation. Furthermore, 4-BFPP can be synthesized through a variety of methods, so it can be used in a variety of experiments.
However, there are some limitations to using 4-BFPP in lab experiments. It is a relatively reactive compound, so it can be difficult to handle and store. In addition, the mechanism of action of 4-BFPP is not well understood, so it can be difficult to predict the outcome of experiments involving this compound.
未来方向
The potential applications of 4-BFPP are numerous. Further research is needed to elucidate the mechanism of action of 4-BFPP and to explore its potential applications in the fields of organic chemistry, medicinal chemistry, and materials science. In addition, further research is needed to explore the potential therapeutic applications of 4-BFPP, such as its potential to act as an inhibitor of the enzyme acetylcholinesterase. Finally, research is needed to explore the potential of 4-BFPP to be used as a building block for the synthesis of a variety of compounds, such as peptides, peptidomimetics, and nucleosides.
合成方法
4-BFPP can be synthesized through a variety of methods, including the Vilsmeier-Haack reaction, the Friedel-Crafts alkylation reaction, and the Stille reaction. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with an amine and phosgene to form a methylene-linked imidoyl chloride, which is then reacted with a nucleophile to form the desired product. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic ring with an alkyl halide in the presence of an aluminum chloride catalyst to form the desired product. The Stille reaction involves the reaction of an organotin reagent with an unsaturated organic substrate in the presence of a palladium catalyst to form the desired product.
属性
IUPAC Name |
4-(3-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOQMYCHRUOSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














